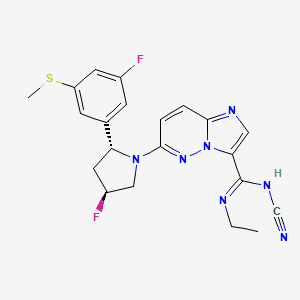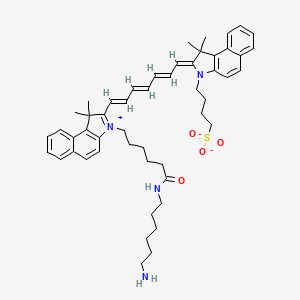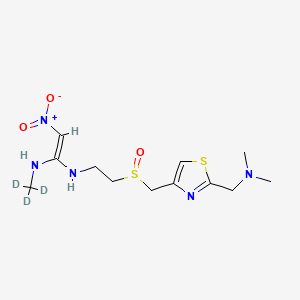
Nizatidine-d3 Sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nizatidine-d3 Sulfoxide is a deuterated derivative of Nizatidine, a histamine H2 receptor antagonist. Nizatidine is commonly used to inhibit stomach acid production and treat conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nizatidine due to its enhanced stability and distinct mass spectrometric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nizatidine-d3 Sulfoxide typically involves the deuteration of Nizatidine followed by oxidation to form the sulfoxide derivative. The deuteration process can be achieved using deuterated reagents such as deuterium gas or deuterated solvents. The oxidation step is commonly carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective formation of the sulfoxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced oxidation techniques to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analyses, are employed to verify the chemical identity and purity of the compound.
化学反応の分析
Types of Reactions
Nizatidine-d3 Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.
Reduction: The sulfoxide group can be reduced back to the thioether form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nizatidine-d3 Sulfone.
Reduction: Nizatidine-d3 Thioether.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Nizatidine-d3 Sulfoxide is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Nizatidine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Nizatidine.
Stable Isotope Labeling: Employed in mass spectrometry for accurate quantification and tracing of metabolic processes.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Nizatidine.
作用機序
Nizatidine-d3 Sulfoxide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with acid-related disorders. The deuterated form provides enhanced stability and allows for more precise tracking in pharmacokinetic studies.
類似化合物との比較
Similar Compounds
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Cimetidine: An older H2 receptor antagonist with more side effects and drug interactions.
Uniqueness
Nizatidine-d3 Sulfoxide is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking and quantification are essential.
特性
分子式 |
C12H21N5O3S2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |
InChIキー |
TZKMWRJRDCJAFI-OFYUJABRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C |
正規SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



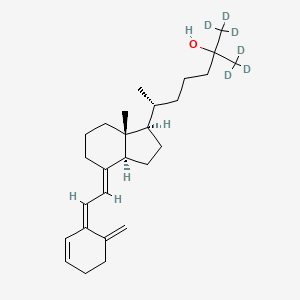
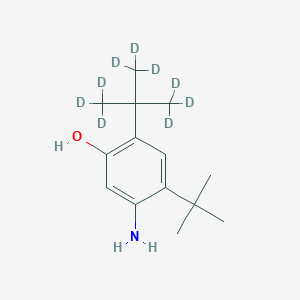
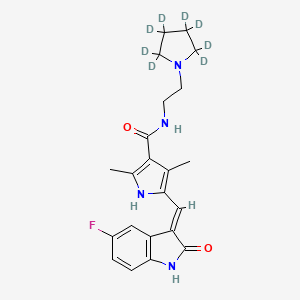

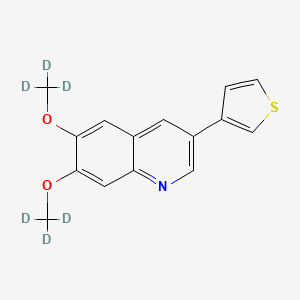
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)

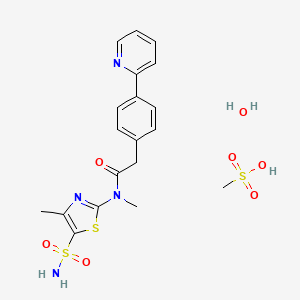
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
